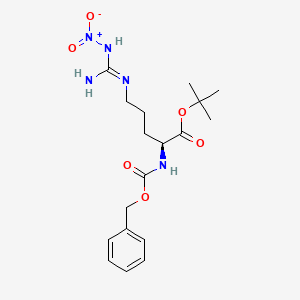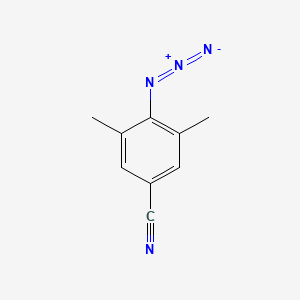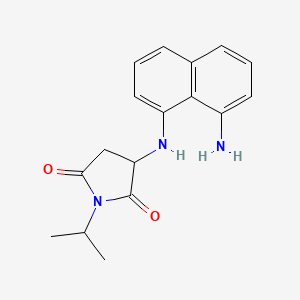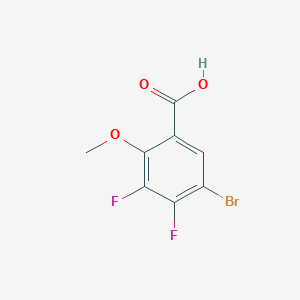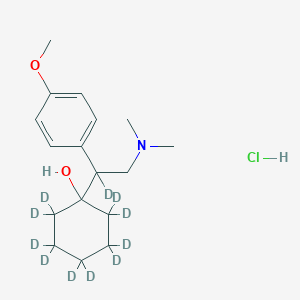
D,L-Venlafaxine-d11 Hydrochloride (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Venlafaxine-d11 Hydrochloride (Major): is a deuterium-labeled version of venlafaxine hydrochloride, a well-known antidepressant. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of venlafaxine. The deuterium labeling allows for precise tracking and analysis in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Venlafaxine-d11 Hydrochloride involves the incorporation of deuterium atoms into the venlafaxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the intermediate compounds, followed by the final step of hydrochloride salt formation .
Industrial Production Methods: Industrial production of D,L-Venlafaxine-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: D,L-Venlafaxine-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D,L-Venlafaxine-d11 Hydrochloride can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
D,L-Venlafaxine-d11 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites.
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of venlafaxine.
Medicine: Research involving D,L-Venlafaxine-d11 Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of venlafaxine, aiding in the development of more effective antidepressant therapies.
Mecanismo De Acción
D,L-Venlafaxine-d11 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparación Con Compuestos Similares
Venlafaxine Hydrochloride: The non-deuterated version of D,L-Venlafaxine-d11 Hydrochloride, commonly used as an antidepressant.
Desvenlafaxine: An active metabolite of venlafaxine, also used as an antidepressant.
Duloxetine: Another serotonin and norepinephrine reuptake inhibitor with similar therapeutic effects
Uniqueness: D,L-Venlafaxine-d11 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research settings. The incorporation of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, facilitating detailed pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C17H28ClNO2 |
|---|---|
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[1-deuterio-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2,16D; |
Clave InChI |
QYRYFNHXARDNFZ-ZCMOQPESSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C([2H])(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
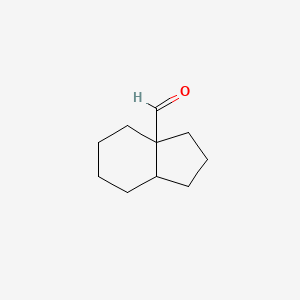
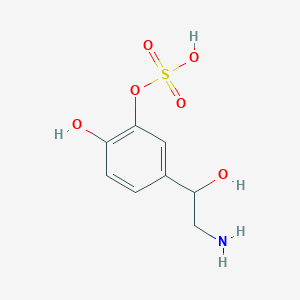
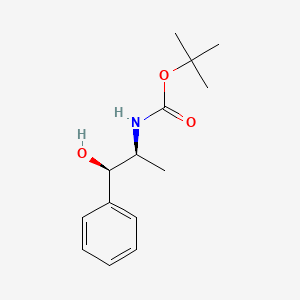
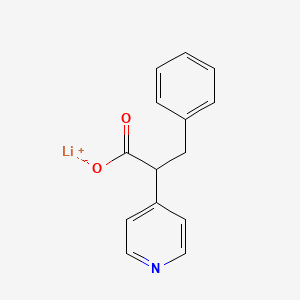

![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
